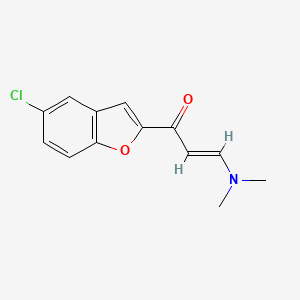

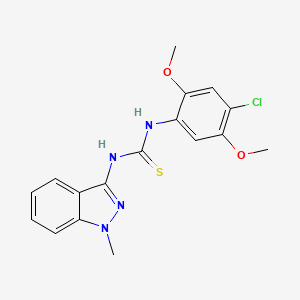

![molecular formula C21H22ClN5O2S B1412407 Carbamic acid, N-[(1R)-1-[3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethyl]-, 1,1-dimethylethyl ester CAS No. 1779493-13-8](/img/structure/B1412407.png)

Carbamic acid, N-[(1R)-1-[3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethyl]-, 1,1-dimethylethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a carbamate group, which is an ester derived from carbamic acid and consists of a carbonyl (a carbon double-bonded to oxygen) attached to an alkyl or aryl group and an oxygen atom bonded to a nitrogen atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are typically determined through experimental analysis .科学的研究の応用

Synthesis and Chemical Properties

Synthesis Techniques : A two-step synthesis process involving palladium-catalyzed amination and intramolecular amidation has been used for creating compounds similar to the subject chemical, specifically focusing on 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones (Scott, 2006).

Structural Analysis : The crystal structure and vibrational properties of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, a compound structurally related to the subject chemical, have been investigated, demonstrating significant hydrogen bonding and intramolecular π–π stacking, contributing to its stability (Chen et al., 2021).

Biological Activity and Applications

α-Glucosidase Inhibitory Activity : Compounds similar to the subject chemical, specifically those linking imidazo[1,2-a]pyridines to a carbamate moiety, have been synthesized and evaluated for α-glucosidase inhibitory activity. This has implications in the treatment of diseases like diabetes (Saeedi et al., 2020).

Antibacterial Activity : Derivatives of imidazo[1,2-a]pyridine, which are closely related to the subject chemical, have been synthesized and evaluated for their antibacterial properties, indicating potential applications in antimicrobial therapies (Prasad, 2021).

Advanced Material Research

Molecular Interactions and Surface Analysis : Studies on imidazo[1,2-a]pyridine derivatives, which share structural similarities with the subject compound, have provided insights into molecular interactions and surface characteristics, offering potential applications in material science (Dhanalakshmi et al., 2018).

Synthesis of Related Derivatives : Research into the synthesis of related imidazo[1,2-a]pyridine derivatives, like carbamate derivatives, contributes to the understanding of their chemical behavior and potential applications in various fields, including medicinal chemistry and material science (Bakke et al., 2003).

作用機序

Target of Action

Imidazole-containing compounds have a broad range of targets due to their versatile chemical and biological properties . They are known to interact with various enzymes and receptors, and are used in a variety of applications, including as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic agents .

Mode of Action

The mode of action of imidazole-containing compounds can vary greatly depending on the specific compound and its target. For example, some imidazole derivatives have been found to inhibit microtubule assembly formation in certain cancer cell lines .

Biochemical Pathways

Imidazole-containing compounds can affect a variety of biochemical pathways. For instance, some derivatives have been found to have anti-tubercular activity against Mycobacterium tuberculosis .

Pharmacokinetics

The pharmacokinetic properties of imidazole-containing compounds can vary greatly depending on the specific compound. Generally, these compounds are highly soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion .

Result of Action

The result of the action of imidazole-containing compounds can vary greatly depending on the specific compound and its target. For example, some imidazole derivatives have been found to have significant cytotoxic activity against certain cancer cell lines .

Action Environment

The action of imidazole-containing compounds can be influenced by various environmental factors, such as pH and temperature, which can affect their stability and efficacy .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate involves the synthesis of the imidazo[4,5-d]thiazolo[5,4-b]pyridine ring system followed by the attachment of the phenyl and carbamate groups. The final step involves the introduction of the tert-butyl group to the nitrogen atom of the carbamate group.", "Starting Materials": [ "2-amino-5-chloro-8-methylpyridine", "2-bromo-1-(3-bromophenyl)ethanone", "thiourea", "ethyl chloroformate", "tert-butylamine", "triethylamine", "sodium hydride", "acetonitrile", "dimethylformamide", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of 5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridine", "a. React 2-amino-5-chloro-8-methylpyridine with thiourea in the presence of sodium hydride in acetonitrile to form 5-chloro-8-methyl-2-thiouracil.", "b. React 5-chloro-8-methyl-2-thiouracil with 2-bromo-1-(3-bromophenyl)ethanone in the presence of triethylamine in dimethylformamide to form 5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridine.", "Step 2: Attachment of phenyl and carbamate groups", "a. React 5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridine with 3-aminophenethylamine in the presence of triethylamine in chloroform to form (R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)amine.", "b. React (R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)amine with ethyl chloroformate in the presence of triethylamine in chloroform to form (R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate.", "Step 3: Introduction of tert-butyl group", "a. React (R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate with tert-butylamine in the presence of triethylamine in chloroform to form (R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate." ] } | |

CAS番号 |

1779493-13-8 |

分子式 |

C21H22ClN5O2S |

分子量 |

444.0 g/mol |

IUPAC名 |

tert-butyl N-[(1R)-1-[3-(8-chloro-12-methyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1,3,6,8,10-pentaen-4-yl)phenyl]ethyl]carbamate |

InChI |

InChI=1S/C21H22ClN5O2S/c1-11(24-20(28)29-21(2,3)4)12-7-6-8-13(9-12)18-25-15-16-14(23-10-27(16)5)17(22)26-19(15)30-18/h6-11H,1-5H3,(H,24,28)/t11-/m1/s1 |

InChIキー |

VMGNOIOURLJYFG-LLVKDONJSA-N |

異性体SMILES |

C[C@H](C1=CC=CC(=C1)C2=NC3=C4C(=C(N=C3S2)Cl)N=CN4C)NC(=O)OC(C)(C)C |

SMILES |

CC(C1=CC=CC(=C1)C2=NC3=C4C(=C(N=C3S2)Cl)N=CN4C)NC(=O)OC(C)(C)C.N |

正規SMILES |

CC(C1=CC=CC(=C1)C2=NC3=C4C(=C(N=C3S2)Cl)N=CN4C)NC(=O)OC(C)(C)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(1R,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1412324.png)

![Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1412325.png)

![Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate](/img/structure/B1412329.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylamine](/img/structure/B1412331.png)

![1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)-](/img/structure/B1412333.png)

![Thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1412337.png)

![Pyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B1412344.png)

![(S)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1412347.png)